Product packaging for 1-(4-Iodobenzyl)-1H-pyrazole(Cat. No.:CAS No. 143128-30-7)

1-(4-Iodobenzyl)-1H-pyrazole

Cat. No.: B128286
CAS No.: 143128-30-7
M. Wt: 284.1 g/mol
InChI Key: QRCIIHVBALOAQK-UHFFFAOYSA-N
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Description

1-(4-Iodobenzyl)-1H-pyrazole is a valuable heterocyclic building block in organic and medicinal chemistry research. Its structure combines a pyrazole ring, a prominent pharmacophore, with a 4-iodobenzyl group, making it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions . The iodine atom is an excellent handle for reactions such as the Suzuki coupling, enabling the introduction of diverse aryl and heteroaryl groups to create extended chemical libraries for biological screening . The pyrazole core is a privileged scaffold in drug discovery, known to confer a wide range of pharmacological activities. Pyrazole-containing compounds are frequently explored for their potential as anti-inflammatory , antimicrobial , anticancer , and antifungal agents . This compound serves as a key synthetic precursor in the development of such bioactive molecules. It is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IN2 B128286 1-(4-Iodobenzyl)-1H-pyrazole CAS No. 143128-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-iodophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCIIHVBALOAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620575
Record name 1-[(4-Iodophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143128-30-7
Record name 1-[(4-Iodophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 4 Iodobenzyl 1h Pyrazole and Its Analogues

N-Alkylation and N-Arylation Strategies for Introducing the Iodobenzyl Group

Copper-Catalyzed N-Arylation Methods for Pyrazoles

Copper-catalyzed N-arylation, an extension of the Ullmann condensation, represents a powerful method for forming the crucial N-C bond between a pyrazole (B372694) ring and an aryl or benzyl (B1604629) group. acs.org This methodology is particularly effective for coupling nitrogen-containing heterocycles with aryl halides. acs.org Catalytic systems often employ a copper(I) source, such as copper(I) iodide (CuI), in conjunction with a ligand to facilitate the reaction. nih.govorganic-chemistry.org

Diamine ligands have been found to be particularly effective in these coupling reactions, enabling the N-arylation of a wide range of nitrogen heterocycles, including pyrazoles, with aryl iodides and bromides. nih.govorganic-chemistry.orgacs.org The use of these ligands often allows for good to excellent yields and demonstrates tolerance to a variety of functional groups on either the heterocycle or the aryl halide, such as aldehydes, ketones, and nitriles. acs.orgnih.govacs.org General conditions have been developed that are applicable to a broad scope of substrates, including hindered ones. organic-chemistry.org

The choice of base and solvent is also critical for reaction efficiency. Bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used to facilitate the deprotonation of the pyrazole's N-H bond. acs.org Solvents such as toluene (B28343) and N,N-dimethylformamide (DMF) are frequently employed. acs.org Research has also shown that inexpensive, chelating oxime-type ligands, when paired with cuprous oxide (Cu₂O), can catalyze the N-arylation of pyrazoles under mild conditions, achieving excellent yields and selectivity. researchgate.net

Aryl HalidePyrazoleCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref
4-IodotoluenePyrazole5 mol% CuI, 20 mol% LigandK₃PO₄Toluene11095 acs.org
4-BromoacetophenonePyrazole5 mol% CuI, 20 mol% LigandK₃PO₄Toluene11093 acs.org
1-Iodo-4-nitrobenzenePyrazole5 mol% CuI, 20 mol% LigandK₃PO₄Toluene11099 acs.org
1-Bromo-4-cyanobenzene3,5-Dimethylpyrazole5 mol% CuI, 20 mol% LigandCs₂CO₃DMF11088 acs.org

Ligand refers to a specific diamine ligand used in the study.

Post-Synthetic Functionalization and Derivatization of Pyrazole Scaffolds to Yield Iodinated Analogues

An alternative and highly versatile strategy involves the synthesis of a simpler pyrazole scaffold, such as 1-benzyl-1H-pyrazole, followed by the introduction of iodine and other functionalities. This approach allows for the late-stage diversification of molecular structures.

The direct iodination of the pyrazole ring is a common method for producing iodinated analogues. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. Various reagents and conditions have been developed for this transformation.

A practical and environmentally friendly method involves the use of molecular iodine (I₂) with an oxidant in an aqueous medium. researchgate.net For instance, a system using iodine and hydrogen peroxide (H₂O₂) in water provides an effective route to 4-iodopyrazole (B32481) derivatives, with water being the only byproduct. researchgate.net Another approach utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant in acetonitrile (B52724) to mediate the iodination of 1-aryl-pyrazoles with I₂, affording the corresponding 4-iodo derivatives in a highly regioselective manner. nih.gov Additionally, a novel method employs potassium iodate (B108269) (KIO₃) as the iodinating agent with a diphenyl diselenide ((PhSe)₂) catalyst under acidic conditions for the direct iodination of the C4 position. nih.govresearchgate.net

These methods offer pathways to synthesize compounds like 1-benzyl-4-iodo-1H-pyrazole from 1-benzyl-1H-pyrazole, a versatile intermediate in pharmaceutical and agrochemical research. chemimpex.com

SubstrateReagentsConditionsProductYield (%)Ref
1-Phenyl-1H-pyrazoleI₂, H₂O₂Water, rt4-Iodo-1-phenyl-1H-pyrazole95 researchgate.net
1-Aryl-3-CF₃-1H-pyrazoleI₂, CANMeCN1-Aryl-4-iodo-3-CF₃-1H-pyrazoleHigh nih.gov
Pyrazole (in situ)KIO₃, (PhSe)₂Acidic4-Iodo-1-aryl-1H-pyrazoleN/A nih.gov

rt = room temperature; MeCN = Acetonitrile

The iodine atom on either the benzyl ring or the pyrazole ring serves as a versatile functional handle for introducing further molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. Iodinated pyrazoles are valuable building blocks for creating more complex molecules. nih.gov

For example, 4-iodo- and 5-iodopyrazole derivatives readily participate in Suzuki-Miyaura reactions (coupling with boronic acids) and Sonogashira reactions (coupling with terminal alkynes). nih.govmetu.edu.tr These reactions allow for the introduction of new aryl, heteroaryl, or alkynyl groups, significantly expanding the structural diversity of the pyrazole scaffold. The compound 1-(4-Iodobenzyl)-1H-pyrazole, with its reactive C-I bond on the benzyl ring, is an excellent substrate for such transformations, enabling the synthesis of a wide array of derivatives for various applications. chemimpex.com

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrazole Derivatives

The synthesis of pyrazole derivatives is increasingly being guided by the principles of green chemistry, which aim to develop more environmentally benign and sustainable chemical processes. nih.govcitedrive.comjetir.org This paradigm shift focuses on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. nih.govresearchgate.net

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: There is a significant emphasis on replacing traditional volatile organic solvents with more environmentally friendly alternatives. Water has emerged as a prominent green solvent due to its abundance, low cost, and non-toxic nature. nih.gov Ethanol is another example of a renewable and less harmful solvent used in pyrazole synthesis. jetir.org

Energy-Efficient Techniques: Microwave and ultrasound irradiation are being employed as energy-efficient alternatives to conventional heating. nih.gov These techniques can often lead to shorter reaction times, higher yields, and improved product purity. nih.gov

Recyclable and Benign Catalysts: The development and use of recyclable, non-toxic catalysts are central to green synthesis. nih.govresearchgate.net This includes the use of bio-organic catalysts and heterogeneous catalysts that can be easily separated from the reaction mixture and reused, aligning with the principles of atom economy and waste reduction. jetir.orgresearchgate.net

Multicomponent Reactions: One-pot, multicomponent reactions are inherently more efficient and sustainable as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. nih.govnih.gov

These green approaches are being applied to various pyrazole synthesis methods, contributing to the development of more sustainable pathways for this important class of heterocyclic compounds. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 1 4 Iodobenzyl 1h Pyrazole

Reactivity Profile of the Pyrazole (B372694) Heterocycle in 1-(4-Iodobenzyl)-1H-pyrazole

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is dictated by the electron distribution within the ring. In this compound, the nitrogen at position 1 (N1) is substituted, rendering it unreactive towards electrophiles. The nitrogen at position 2 (N2), however, possesses a lone pair of electrons in an sp² orbital, making it basic and susceptible to protonation or alkylation. rrbdavc.org

The carbon atoms of the pyrazole ring exhibit different electronic characteristics. The C4 position is electron-rich, making it the primary site for electrophilic aromatic substitution, while the C3 and C5 positions are comparatively electron-deficient. imperial.ac.uk This regioselectivity is a key feature of pyrazole chemistry.

Common electrophilic substitution reactions that can be anticipated at the C4 position of the pyrazole ring in this compound include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The use of nitric acid and sulfuric acid introduces a nitro group (NO₂). scribd.com

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (SO₃H). scribd.com

Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) at the C4 position, yielding compounds like this compound-4-carbaldehyde. nih.gov

These transformations on the pyrazole core leave the 4-iodobenzyl moiety intact, allowing for subsequent modifications at the C-I bond.

Transformations Involving the 4-Iodobenzyl Moiety of this compound

The aryl iodide functionality of the 4-iodobenzyl group is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This C(sp²)-I bond is highly reactive, particularly in palladium- and copper-catalyzed systems, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing complex molecular architectures from aryl halides.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. For this compound, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups in place of the iodine atom. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. semanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
Boronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)ProductRef.
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901-(4-Benzylbenzyl)-1H-pyrazole sci-hub.se
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄Toluene (B28343)/H₂O1001-(4-(4-Methoxybenzyl)benzyl)-1H-pyrazole nih.gov
Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Dioxane801-(4-(Thiophen-2-ylmethyl)benzyl)-1H-pyrazole nih.gov
Methylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF701-(4-Ethylbenzyl)-1H-pyrazole nih.gov

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine, which can also serve as the solvent. wikipedia.org This transformation is highly valuable for synthesizing arylalkynes. The high reactivity of aryl iodides makes them ideal substrates for Sonogashira couplings, often allowing for mild reaction conditions. libretexts.org Copper-free versions of this reaction have also been developed.

Table 2: Representative Conditions for Sonogashira Coupling of this compound
Alkyne PartnerPalladium Catalyst (mol%)Copper Salt (mol%)BaseSolventTemp. (°C)ProductRef.
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651-(4-((Phenylethynyl)benzyl))-1H-pyrazole wikipedia.org
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineToluene701-(4-((Trimethylsilylethynyl)benzyl))-1H-pyrazole libretexts.org
Propargyl alcoholPdCl₂(PPh₃)₂ (0.5)- (Copper-free)Et₂NHDMF553-(4-((1H-Pyrazol-1-yl)methyl)phenyl)prop-2-yn-1-ol nih.govbeilstein-journals.org
1-EthynylcyclohexanolPd(OAc)₂ (2)CuI (3)PiperidineDMF801-(4-((1H-Pyrazol-1-yl)methyl)phenyl)ethynyl)cyclohexan-1-ol nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has broad scope, accommodating primary and secondary aliphatic and aromatic amines, as well as other nitrogen nucleophiles. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. jk-sci.comlibretexts.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
Amine PartnerPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)ProductRef.
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100N-(4-((1H-Pyrazol-1-yl)methyl)phenyl)aniline wikipedia.org
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1104-(4-((1H-Pyrazol-1-yl)methyl)benzyl)morpholine acs.org
BenzylamineBrettPhos Pd G3 (2)-K₂CO₃t-Amyl alcohol100N-Benzyl-4-((1H-pyrazol-1-yl)methyl)aniline acs.org
PyrrolidinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Toluene901-(4-(Pyrrolidin-1-yl)benzyl)-1H-pyrazole jk-sci.com

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a complementary approach to palladium-catalyzed methods for forming C-heteroatom bonds. These reactions are particularly effective for coupling aryl iodides with oxygen and nitrogen nucleophiles.

For instance, the copper-catalyzed coupling of aryl iodides with alcohols allows for the synthesis of aryl ethers. These reactions typically employ a copper(I) source, such as CuI, often in the presence of a ligand like 1,10-phenanthroline, and a base such as cesium carbonate. organic-chemistry.orgdeepdyve.com

Similarly, copper catalysis can be used for C-N bond formation, coupling aryl iodides with a variety of amines and amides. nih.govresearchgate.net Modern protocols often use ligands like diamines or amino acids to facilitate the reaction under milder conditions than the classical Ullmann condensation. acs.org These copper-catalyzed systems can offer different reactivity and selectivity compared to their palladium counterparts, especially with sterically hindered substrates. nih.govacs.org

Table 4: Representative Conditions for Copper-Mediated Couplings of this compound
NucleophileCopper Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)ProductRef.
MethanolCuI (5)1,10-Phenanthroline (10)Cs₂CO₃Toluene1101-(4-Methoxybenzyl)-1H-pyrazole organic-chemistry.orgnih.gov
PiperidineCuI (10)Ethylene glycol (20)K₃PO₄Isopropanol801-(4-(Piperidin-1-yl)benzyl)-1H-pyrazole researchgate.net
PhenolCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃Toluene1101-(4-Phenoxybenzyl)-1H-pyrazole nih.gov
BenzamideCuI (5)L-Proline (20)K₂CO₃DMSO90N-(4-((1H-Pyrazol-1-yl)methyl)benzyl)benzamide nih.gov

Copper-Mediated C-Heteroatom Bond Formations

Electrophilic and Nucleophilic Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle with distinct regions of reactivity towards electrophiles and nucleophiles. nih.gov The electronic properties of the ring are influenced by the two adjacent nitrogen atoms.

Electrophilic substitution reactions on the pyrazole ring occur preferentially at the C4 position. researchgate.netpharmaguideline.comrrbdavc.orgslideshare.net This is because the C4 position is the most electron-rich carbon, whereas the C3 and C5 positions are deactivated by the adjacent electronegative nitrogen atoms. pharmaguideline.compharmajournal.net Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), sulfonation (fuming H₂SO₄), and halogenation. pharmajournal.netscribd.com For instance, regioselective iodination of 1-aryl-3-CF₃-1H-pyrazoles at the C4 position has been achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN) and elemental iodine. researchgate.net Furthermore, electrophilic thio- and selenocyanation also occur selectively at the C4 position. beilstein-journals.org

Conversely, the C3 and C5 positions are electron-deficient and thus susceptible to nucleophilic attack. nih.govresearchgate.net However, these reactions are less common than electrophilic substitution at C4 and often require strong nucleophiles or the presence of activating groups on the ring. Deprotonation at C5 can be achieved with strong bases like n-butyllithium (n-BuLi), forming a lithium pyrazolide intermediate. This intermediate can then be trapped with an electrophile, such as elemental iodine, to achieve substitution at the C5 position, demonstrating an alternative regioselectivity to direct electrophilic attack. researchgate.net

Table 3: Summary of Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction Reagents Electrophile Position of Attack Product Reference
Nitration HNO₃ + H₂SO₄ NO₂⁺ C4 4-Nitropyrazole scribd.com
Sulfonation Fuming H₂SO₄ SO₃ C4 Pyrazole-4-sulfonic acid scribd.com
Vilsmeier-Haack POCl₃ + DMF Cl-CH=NMe₂⁺ C4 Pyrazole-4-carbaldehyde scribd.com
Iodination I₂ / CAN I⁺ equivalent C4 4-Iodopyrazole (B32481) researchgate.net
Selenocyanation KSeCN / PhICl₂ Cl-SeCN C4 4-Selenocyanatopyrazole beilstein-journals.org

Mechanistic Investigations of Chemical Reactions Involving this compound and its Analogues

The mechanisms of the key reactions involving iodinated pyrazoles and their analogues have been the subject of several investigations.

For the copper-catalyzed Ullmann homocoupling reaction, a widely discussed mechanism begins with the reaction of a copper(I) species with the aryl iodide. nih.gov This is followed by an oxidative addition step, forming a Cu(III) intermediate. Reductive elimination from this intermediate then yields the biaryl product and regenerates a copper(I) species that can re-enter the catalytic cycle. nih.gov

In palladium-catalyzed homocoupling reactions, the catalytic cycle is generally initiated by the oxidative addition of the aryl iodide (e.g., this compound) to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov The pathway to the homocoupled product from this intermediate can vary. One proposed route involves the reaction of two molecules of the Pd(II)-aryl intermediate, possibly involving a disproportionation or a transmetalation-like step, followed by reductive elimination to form the C-C bond. nih.gov

The mechanism for the electrophilic selenocyanation of the pyrazole C4-position mediated by PhICl₂ has been proposed to start with the reaction between KSeCN and PhICl₂. beilstein-journals.org This generates a highly reactive electrophilic selenium species, selenocyanogen (B1243902) chloride (Cl-SeCN). The pyrazole ring then acts as a nucleophile, attacking the selenium atom of Cl-SeCN. This electrophilic addition forms a Wheland-type intermediate (a sigma complex). Subsequent deprotonation by a base present in the reaction mixture restores the aromaticity of the pyrazole ring, yielding the final 4-selenocyanated product. beilstein-journals.org

Mechanistic studies of pyrazole synthesis itself, for example, through the oxidation-induced N-N coupling of diazatitanacycles, highlight the complex electronic nature of the pyrazole core and its precursors. nih.govumn.edu While not directly involving the functionalization of a pre-formed pyrazole, these studies provide fundamental insights into the stability and reactivity of the N-N bond and the pyrazole ring system. nih.govumn.edu

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for spectroscopic and structural data on the chemical compound this compound has revealed a significant lack of detailed experimental information in the public domain. While the compound is listed in chemical supplier databases with a CAS number of 143128-30-7, a molecular formula of C10H9IN2, and a molecular weight of 284.1 g/mol , in-depth characterization data remains elusive. synquestlabs.com

Efforts to compile an article based on the specified outline—covering Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography—were unsuccessful due to the absence of published research findings for this specific molecule.

Scientific literature contains extensive spectroscopic data for related pyrazole derivatives. For instance, detailed studies, including NMR, IR, and X-ray crystallographic analyses, have been published for compounds like 4-iodo-1H-pyrazole and various other halogenated or substituted pyrazoles. mdpi.comresearchgate.net These studies provide insight into the general spectroscopic behavior of the pyrazole ring system and the influence of different substituents. However, this information is not directly transferable to this compound, as the specific placement of the 4-iodobenzyl group at the N1 position of the pyrazole ring will uniquely influence its spectroscopic and structural properties.

Consequently, without experimental data from peer-reviewed sources for this compound, it is not possible to provide an accurate and scientifically rigorous analysis for the following sections:

Spectroscopic Characterization and Structural Analysis of 1 4 Iodobenzyl 1h Pyrazole

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Generating content for these sections would require speculation or the use of data from structurally different molecules, which would violate the principles of scientific accuracy. Further experimental research is needed to fully characterize 1-(4-Iodobenzyl)-1H-pyrazole and publish its spectroscopic and structural data.

Computational and Theoretical Investigations of 1 4 Iodobenzyl 1h Pyrazole

Quantum Chemical Studies on Molecular Structure, Conformation, and Stability

Quantum chemical studies are fundamental in determining the three-dimensional arrangement of atoms in a molecule and its relative stability. These studies often employ ab initio and Density Functional Theory (DFT) methods to calculate the molecule's geometric parameters, such as bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govnih.gov DFT calculations can determine key electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests higher reactivity. For pyrazole (B372694) derivatives, DFT calculations have been employed to understand their electronic properties and to support experimental findings. nih.gov Although specific DFT data for 1-(4-Iodobenzyl)-1H-pyrazole is not detailed in the available search results, a typical study would involve calculating these electronic descriptors. The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its electrophilic and nucleophilic sites and potential intermolecular interactions.

Table 1: Key Electronic Properties Investigated by DFT

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies regions prone to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. eurasianjournals.com These simulations can provide detailed information about the conformational flexibility and motions of a molecule in different environments, such as in a solvent or interacting with a biological target. eurasianjournals.com

For pyrazole derivatives, MD simulations have been used to explore their conformational space and dynamic behavior. eurasianjournals.comrsc.orgnih.gov Such simulations for this compound would allow for the analysis of the rotational freedom around the single bonds connecting the pyrazole ring, the methylene (B1212753) bridge, and the iodobenzyl group. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. nih.gov While specific MD simulation studies on this compound are not present in the provided results, the methodology is well-established for studying related compounds. researchgate.net Anharmonic conformational analysis can be a key feature in understanding the functional dynamics from long-timescale simulations.

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a biological target, typically a protein. nih.govresearchgate.netnih.govrsc.orgijpbs.comnih.govresearchgate.net

Docking studies on various pyrazole derivatives have been performed to screen for potential inhibitors of targets like tyrosine kinases, protein kinases, and cyclooxygenase-2 (COX-2). nih.govresearchgate.netwho.int These studies help in understanding the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govresearchgate.netwho.int For derivatives of this compound, docking studies could be instrumental in identifying potential biological targets and in the rational design of more potent analogs. nih.govrsc.org The results are typically analyzed based on binding energy and the inhibition constant. ijpbs.com

Table 2: Common Biological Targets for Pyrazole Derivatives in Docking Studies

Target ClassSpecific ExamplesRelevance
Kinases Receptor Tyrosine Kinases (e.g., VEGFR-2), Protein Kinases (e.g., Aurora A, CDK2), ERK, RIPK3Cancer, Inflammatory Diseases nih.govresearchgate.netnih.gov
Cyclooxygenases COX-2Inflammation, Pain who.int
Other Enzymes Carbonic Anhydrases (CAs)Glaucoma ijpbs.com
Other Proteins Bcl-2Cancer (Apoptosis) rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. researchgate.net

Numerous QSAR studies have been conducted on pyrazole derivatives for various biological activities, including anti-inflammatory, anticancer, and hypoglycemic effects. researchgate.netnih.govneuroquantology.comresearchgate.net These studies often employ methods like multiple linear regression (MLR) to build the predictive models. researchgate.net The models are then validated to ensure their statistical significance and predictive ability. who.intresearchgate.netneuroquantology.com For analogues of this compound, QSAR studies could identify the key structural features that are important for a specific biological activity, thereby guiding the design of new compounds with enhanced potency. mdpi.comnih.gov

Theoretical Mechanistic Studies of Synthesis and Reactivity

Theoretical studies can provide valuable insights into the mechanisms of chemical reactions, including the synthesis of complex molecules. By calculating the energies of reactants, transition states, and products, computational methods can help to elucidate the most likely reaction pathway.

The synthesis of pyrazole derivatives can be achieved through various routes, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or the reaction of α,β-unsaturated ketones with hydrazines. nih.gov Theoretical studies on these synthetic routes could clarify the regioselectivity of the reactions and the factors influencing the reaction yields. researchgate.netrsc.org While specific theoretical mechanistic studies on the synthesis of this compound were not found, computational chemistry offers the tools to investigate the reaction intermediates and transition states involved in its formation. beilstein-journals.orgmetu.edu.tr Such studies would be beneficial for optimizing the synthetic protocol.

Pharmacological and Biological Research on 1 4 Iodobenzyl 1h Pyrazole and Its Analogues

Cannabinoid Receptor Modulation by Iodinated Pyrazole (B372694) Analogues

The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, is a major target for therapeutic intervention due to its significant role in various physiological processes, including mood, appetite, and memory. nih.govbohrium.com Iodinated pyrazole derivatives have emerged as a crucial class of molecules for probing and modulating this system. acs.org

CB1 Receptor Antagonism and Inverse Agonism (e.g., AM251, a 5-(4-iodophenyl)pyrazole)

A prominent example of an iodinated pyrazole analogue is AM251, which is structurally a 5-(4-iodophenyl)pyrazole derivative. nih.gov AM251 is recognized as a potent and selective CB1 receptor antagonist. medchemexpress.com It binds with high affinity to the CB1 receptor, exhibiting a Ki (inhibitor constant) of approximately 7.5 nM. caymanchem.com Its selectivity for the CB1 receptor is significant, with studies showing a 306-fold higher affinity for CB1 over the CB2 receptor.

The mechanism of action for compounds like AM251 extends beyond simple antagonism (blocking the receptor). They often exhibit inverse agonism, meaning they can suppress the basal or constitutive activity of the receptor, an effect that is not seen with neutral antagonists. nih.gov This dual action as an antagonist and inverse agonist makes these compounds powerful tools for studying the endocannabinoid system and as potential therapeutic agents. nih.govresearchgate.net The structural features of these diarylpyrazoles, including the para-substituted phenyl ring at the 5-position and the 2,4-dichlorophenyl substituent at the 1-position, are critical for their potent and selective antagonistic activity at the CB1 receptor. acs.orgnih.gov

Binding Affinity and Potency of AM251
ParameterValueReceptor/SystemReference
Ki7.5 nMCB1 Receptor (rat forebrain) caymanchem.com
IC508 nMCB1 Receptor medchemexpress.com
Selectivity306-foldCB1 vs. CB2 Receptors
EC50 (GTPγS inhibition)8 nMHuman CB1 Receptors (HEK293 cells) caymanchem.com

Development of Iodinated Pyrazoles as Radioligands for Receptor Imaging (e.g., SPECT)

The incorporation of an iodine atom into the pyrazole structure offers a distinct advantage for medical imaging. Specifically, the radioisotope iodine-123 is a gamma-emitter suitable for Single Photon Emission Computed Tomography (SPECT), a nuclear medicine imaging technique that allows for the visualization and quantification of receptor distribution in vivo. nih.govresearchgate.net

The iodinated nature of AM251 made it an ideal candidate for development as a radioligand. acs.org A radioiodinated version, [¹²⁵I]-labeled AM251, was successfully developed and shown to bind to CB1 receptors in the mouse brain in vivo. This allows researchers to non-invasively study the density and occupancy of CB1 receptors in living organisms, providing valuable insights into the role of these receptors in both healthy and diseased states. acs.org While some fluorine-18-labeled pyrazoles have been explored for Positron Emission Tomography (PET), they have shown challenges related to poor brain uptake. nih.gov The utility of iodinated pyrazoles like AM251 as SPECT ligands remains a significant application for this class of compounds in neuroscience research. acs.org

Antimicrobial Activities of 1-(4-Iodobenzyl)-1H-pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against bacteria and fungi. nih.govmdpi.com This has prompted investigations into the potential of various substituted pyrazoles, including halogenated derivatives, as novel antimicrobial drugs to combat the growing challenge of resistant pathogens. nih.govnih.gov

Antibacterial Efficacy Studies

Research has demonstrated that various pyrazole derivatives possess significant antibacterial properties. nih.govmeddocsonline.org Studies have evaluated these compounds against a range of both Gram-positive and Gram-negative bacteria, often identifying specific structural features that enhance potency. For example, some pyrazole-thiazole hybrids have shown efficacy against Staphylococcus aureus and Klebsiella planticola. nih.gov In another study, newly synthesized pyrazole derivatives showed notable activity against Escherichia coli and Streptococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL for certain compounds. nih.gov The introduction of different functional groups onto the pyrazole ring system can significantly modulate the antibacterial spectrum and potency. nih.govnih.gov While specific studies focusing solely on this compound derivatives are not extensively detailed in the literature, the established antibacterial potential of the broader pyrazole class supports further investigation into these specific analogues. chemimpex.comresearchgate.net

Examples of Antibacterial Activity in Pyrazole Derivatives
Compound TypeBacterial StrainActivity (MIC)Reference
Pyrazole Derivative 3Escherichia coli (Gram-negative)0.25 μg/mL nih.gov
Pyrazole Derivative 4Streptococcus epidermidis (Gram-positive)0.25 μg/mL nih.gov
Hydrazone Derivative 21aVarious Bacteria62.5–125 μg/mL nih.gov
Thiazolidinone-clubbed PyrazolesEscherichia coli16 μg/mL nih.gov

Antifungal Efficacy Investigations

In addition to antibacterial effects, pyrazole derivatives have been extensively investigated for their antifungal properties, which is relevant for both medicine and agriculture. researchgate.netnih.gov Many commercial fungicides are based on the pyrazole carboxamide structure. nih.gov Research has shown that novel pyrazole analogues can exhibit potent activity against various pathogenic fungi. For instance, certain synthesized pyrazole derivatives demonstrated high efficacy against Aspergillus niger, with an MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Other studies have screened pyrazole compounds against a panel of phytopathogenic fungi, such as Alternaria porri and Rhizoctonia solani, identifying derivatives with significant inhibitory effects. nih.gov The structure-activity relationship studies indicate that substituents on the pyrazole ring play a critical role in determining the antifungal potency and spectrum. researchgate.net The potential use of 1-Benzyl-4-iodo-1H-pyrazole in agrochemical formulations as a fungicide highlights the recognized value of this chemical class in combating fungal pathogens. chemimpex.com

Examples of Antifungal Activity in Pyrazole Derivatives
Compound TypeFungal StrainActivity (MIC / EC50)Reference
Pyrazole Derivative 2Aspergillus niger1 μg/mL (MIC) nih.gov
Hydrazone Derivative 21aVarious Fungi2.9–7.8 μg/mL (MIC) nih.gov
Isoxazole Pyrazole Carboxylate 7aiRhizoctonia solani0.37 μg/mL (EC50) nih.gov
Pyrazole-3,4-dicarboxylic acid derivativesCandida speciesGood inhibitory effects meddocsonline.org

Antimycobacterial Potential against Mycobacterium tuberculosis

The global health threat posed by tuberculosis, exacerbated by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis, has spurred the search for novel therapeutic agents. Within this context, pyrazole derivatives have been investigated for their antimycobacterial potential. Research has demonstrated that certain analogues of this compound exhibit promising activity against this pathogen.

A series of isonicotinohydrazide-based pyrazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Several of these compounds demonstrated significant antitubercular effects, with some exhibiting a minimum inhibitory concentration (MIC) as low as 4.9 μM. This potency is notably greater than that of ethambutol, a first-line antitubercular drug. nih.gov Structural analysis revealed that the presence of a 3-chlorophenyl substituent on the pyrazole ring enhanced the antimycobacterial activity. nih.gov These active compounds were also found to be non-toxic to normal Vero cells, indicating a favorable selectivity index. nih.gov

Further studies have explored other pyrazole-containing scaffolds. For instance, a series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole (B1198619) derivatives were synthesized and tested for their antitubercular activity. tandfonline.com One compound in this series, featuring a bromo substituent, displayed a high potency with an MIC of 1.6 µg/mL, which is comparable to the standard drugs isoniazid (B1672263) and ethambutol. tandfonline.com Molecular docking studies suggest that these compounds may exert their effect by interacting with key residues of target proteins within M. tuberculosis. tandfonline.com

Additionally, imidazole (B134444) and triazole diarylpyrazole derivatives have been investigated as inhibitors of M. tuberculosis CYP121A1, a crucial enzyme for the bacterium's survival. rsc.org The imidazole derivatives showed MIC90 values in the range of 3.95–12.03 μg/mL, while the triazoles had MIC90 values between 4.35–25.63 μg/mL. rsc.org These findings underscore the potential of the pyrazole scaffold in the development of new and effective antitubercular agents.

Anticancer and Cytotoxic Effects of Pyrazole Compounds Related to this compound

The pyrazole core is a prominent scaffold in the design of novel anticancer agents due to its broad spectrum of pharmacological activities. nih.gov Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a variety of cancer cell lines, and research into their mechanisms of action is ongoing. nih.govnih.gov

In Vitro Cytotoxicity against Various Cancer Cell Lines

Analogues of this compound have demonstrated significant in vitro cytotoxicity against a wide range of human cancer cell lines. For example, novel indole (B1671886) derivatives linked to a pyrazole moiety have shown moderate to excellent cytotoxicity against HCT116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. nih.gov Some of these derivatives exhibited greater potency than the standard reference drug, doxorubicin. nih.gov

Other research has focused on pyrazole derivatives targeting specific cancer types. For instance, a series of benzimidazole-linked pyrazole derivatives displayed potent antiproliferative activity against MCF-7, HaCaT, MDA-MB-231, A549, and HepG2 cell lines. srrjournals.com Similarly, pyrazole chalcones have shown anticancer activity against MCF-7 and HeLa (cervical) cell lines. ijpsjournal.com The substitution pattern on the pyrazole ring has been found to be crucial for cytotoxic activity, with lipophilic and electron-withdrawing groups often enhancing the effect. ijpsjournal.com

A novel pyrazole-based derivative, referred to as P3C, exhibited potent cytotoxicity against 27 human cancer cell lines, with particularly low 50% cytotoxic concentrations (CC50) in two triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov Furthermore, certain pyrazole derivatives have shown cell-specific cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Below is an interactive data table summarizing the in vitro cytotoxicity of various pyrazole analogues against different cancer cell lines.

Compound SeriesCancer Cell Line(s)Reported Activity (IC50/CC50)Reference
Indole-pyrazole derivativesHCT116, MCF-7, HepG2, A549< 23.7 µM nih.gov
Pyrazole carbaldehyde derivativesMCF-70.25 μM nih.gov
3,4-Diaryl pyrazole derivativesVarious (6 cell lines)0.06–0.25 nM nih.gov
5-Alkylated selanyl-1H-pyrazole derivativesHepG213.85–15.98 µM nih.gov
Pyrazole ring-containing isolongifolanone (B1589518) derivativesMCF-75.21 µM nih.gov
Pyrazoline scaffolds from coumarin–carbazole chalconesHeLa, NCI-H520Not specified srrjournals.com
Benzimidazole linked pyrazole derivativesMCF-7, HaCaT, MDA-MB-231, A549, HepG2Potent antiproliferative activity srrjournals.com
Pyrazole chalconesMCF-7, HeLaIC50 values ranging from 5.8 to 9.8 µM ijpsjournal.com
Pyrazole-based derivative (P3C)27 human cancer cell lines (including TNBC)0.25 to 0.49 µM (TNBC) nih.gov
Pyrazole derivatives TOSIND and PYRINDMDA-MB-231, MCF-7IC50 17.7 ± 2.7 μM (TOSIND), IC50 39.7 ± 5.8 μM (PYRIND) nih.gov

Proposed Mechanisms of Antineoplastic Action

The anticancer effects of pyrazole derivatives are attributed to their interaction with various cellular targets, leading to the disruption of key oncogenic pathways. nih.govnih.gov One of the primary mechanisms of action is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. nih.gov For instance, certain pyrazole derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in cancer therapy. nih.gov Others have shown significant inhibitory activity toward Cyclin-Dependent Kinase 2 (CDK2), an enzyme involved in cell cycle regulation. nih.gov

Another important mechanism is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that some pyrazole derivatives can induce apoptosis through the activation of caspases (caspase-3 and PARP), downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic proteins BAX and p53. nih.gov The induction of intracellular reactive oxygen species (ROS) generation and mitochondrial depolarization are other observed mechanisms that contribute to apoptosis. nih.gov

Furthermore, some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. nih.gov This mechanism is similar to that of well-known anticancer agents like Combretastatin A-4. nih.gov By interfering with microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. The diverse mechanisms of action of pyrazole derivatives make them a promising class of compounds for the development of novel anticancer therapies. nih.govnih.gov

Anti-inflammatory and Analgesic Properties of Pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. nih.govbenthamdirect.com The most notable example is celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the treatment of inflammation and pain. nih.gov The anti-inflammatory and analgesic effects of pyrazole derivatives are primarily attributed to their ability to inhibit COX enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. ijpsjournal.com

Numerous studies have reported the synthesis and evaluation of novel pyrazole derivatives with potent anti-inflammatory and analgesic activities. benthamdirect.comnih.gov For example, a novel pyrazole derivative, FR140423, demonstrated potent, dose-dependent anti-inflammatory effects in a carrageenin-induced paw edema model, being two- to three-fold more potent than indomethacin (B1671933). nih.gov This compound was also found to be a selective COX-2 inhibitor. nih.gov Another study on a promising pyrazole derivative, AD732, showed superior anti-inflammatory and analgesic effects compared to indomethacin and celecoxib in various experimental models without causing ulcerogenic effects. africaresearchconnects.com

The analgesic properties of pyrazole derivatives have also been extensively investigated. nih.govbenthamdirect.com In addition to their anti-inflammatory effects, some pyrazole compounds exhibit central analgesic activity. For instance, FR140423 not only showed anti-hyperalgesic effects in an inflammatory pain model but also produced an analgesic effect in the tail-flick test, which is indicative of a central mechanism. nih.gov This effect was blocked by the opioid antagonist naloxone, suggesting a morphine-like analgesic component to its action. nih.gov

The structural versatility of the pyrazole ring allows for the design of derivatives with improved potency and selectivity, as well as a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.com Research continues to explore new pyrazole-based compounds as safer and more effective anti-inflammatory and analgesic agents. benthamdirect.comnih.gov

Antiviral Activity Investigations of this compound Related Structures (e.g., SARS-CoV-2 Mpro inhibitors)

The emergence of viral pandemics, such as the one caused by SARS-CoV-2, has highlighted the urgent need for new antiviral therapies. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and transcription, making it a prime target for antiviral drug development. nih.govnih.gov Pyrazole derivatives have been investigated as potential inhibitors of this enzyme.

In silico studies, including molecular docking and molecular dynamics simulations, have been employed to identify pyrazole derivatives with strong binding affinity to the active site of SARS-CoV-2 Mpro. nih.govtandfonline.com One study screened fifty pyrazole derivatives of usnic acid and identified two lead compounds with strong affinity for the Mpro active site. nih.gov These compounds are proposed as potential antiviral candidates requiring further investigation. nih.gov Another in silico study designed a series of pyrazole-bearing 9-anilinoacridines and found that several compounds exhibited significant binding to SARS-CoV-2 Mpro, with higher G-scores than hydroxychloroquine.

Experimental studies have also explored the antiviral potential of pyrazole analogues. A series of novel pyrazole derivatives were synthesized and their inhibitory potential against SARS-CoV-2 Mpro was examined. dovepress.com One compound demonstrated an excellent binding affinity for the main protease with a binding energy value of −8.7 kcal/mol. dovepress.com Furthermore, pyranopyrazole derivatives have been identified as effective human coronavirus inhibitors that target the viral Mpro protein. nih.gov Some of these compounds exhibited substantial antiviral action during the replication phase of human coronavirus 229E. nih.gov

Beyond SARS-CoV-2, pyrazole derivatives have been investigated for their activity against other viruses. For instance, newly synthesized pyrazole derivatives have shown antiviral activity against the Newcastle disease virus. nih.gov Hydroxyquinoline-pyrazole candidates have also demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These findings suggest that the pyrazole scaffold is a valuable template for the design of broad-spectrum antiviral agents.

Other Reported Biological Activities of Pyrazole Analogues

The versatility of the pyrazole nucleus has led to its incorporation into compounds with a wide array of biological activities beyond those previously discussed. nih.govresearchgate.netacademicstrive.com The unique structural features of pyrazole derivatives allow for their interaction with various biological targets, resulting in a broad spectrum of pharmacological effects. academicstrive.commdpi.com

Pyrazole analogues have been reported to possess:

Antimicrobial and Antifungal Activities: Many pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi. nih.govresearchgate.net

Anticonvulsant Activity: The pyrazole scaffold is present in some compounds that have been investigated for their potential to treat seizures. nih.govresearchgate.net

Neuroprotective Effects: Certain pyrazole derivatives have shown promise in protecting nerve cells from damage. nih.govmdpi.com

Antidepressant and Anxiolytic Properties: Some analogues have been explored for their potential in treating depression and anxiety. mdpi.com

Antidiabetic Activity: Pyrazole derivatives have been investigated for their ability to lower blood glucose levels. researchgate.net

Antioxidant Properties: The pyrazole ring can be found in molecules that exhibit antioxidant effects, which are beneficial in combating oxidative stress-related diseases. researchgate.netmdpi.com

Enzyme Inhibition: Besides the previously mentioned kinases and proteases, pyrazole derivatives have been shown to inhibit other enzymes, such as monoamine oxidase (MAO). nih.gov

This diverse range of biological activities underscores the importance of the pyrazole scaffold in medicinal chemistry and drug discovery. academicstrive.commdpi.com The continued exploration of pyrazole derivatives is likely to yield new therapeutic agents for a variety of diseases.

Antidiabetic Activity (e.g., α-glucosidase inhibition)

Pyrazole-based compounds have emerged as a promising class of α-glucosidase inhibitors, a key target in the management of type 2 diabetes mellitus. researchgate.net The inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. frontiersin.org

A study on acyl pyrazole sulfonamides demonstrated potent α-glucosidase inhibitory activity. frontiersin.org Although not specifically focused on this compound, this research provides valuable insights into the potential of related structures. For instance, a compound bearing a 4-chlorobenzoyl group on the pyrazole ring (5a) exhibited an IC50 value of 1.13 ± 0.06 µM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM). frontiersin.org The structure-activity relationship (SAR) analysis from this study revealed that the nature and position of the substituent on the acyl group significantly influenced the inhibitory activity. frontiersin.org

Another review highlighted the potential of various pyrazole derivatives as α-glucosidase inhibitors, underscoring the importance of this heterocyclic core in designing new antidiabetic agents. nih.gov The research in this area suggests that the pyrazole scaffold is a viable starting point for the development of novel α-glucosidase inhibitors. Further investigation into analogues of this compound could be a promising avenue for discovering new antidiabetic compounds.

Table 1: α-Glucosidase Inhibitory Activity of Acyl Pyrazole Sulfonamide Analogues

Compound Substituent on Phenyl Ring IC50 (µM)
5a 4-Chloro 1.13 ± 0.06
Acarbose (Standard) - 35.1 ± 0.14

Data sourced from a study on acyl pyrazole sulfonamides. frontiersin.org

Antioxidant Properties

Several studies have investigated the antioxidant potential of pyrazole derivatives, highlighting their capacity to scavenge free radicals and mitigate oxidative stress. While direct studies on this compound are limited, research on analogous structures provides valuable insights.

One study focused on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and evaluated their antioxidant activity through various assays, including DPPH, nitric oxide, and superoxide (B77818) radical scavenging. nih.gov Certain synthesized pyrazoline and isoxazoline (B3343090) derivatives of these pyrazoles showed excellent radical scavenging activity, comparable to the standard antioxidant ascorbic acid. nih.gov For instance, some of the tested compounds demonstrated significant in vivo antioxidant potential in rats. nih.gov

Another investigation into highly functionalized pyrazole hydrazones and amides also revealed their antioxidant properties. mdpi.com One derivative, in particular, demonstrated dual antioxidant and anti-inflammatory activity by inhibiting ROS production in activated neutrophils. mdpi.com The antioxidant capacity of pyrazole derivatives is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. researchgate.net

Table 2: Antioxidant Activity of Selected Pyrazole Analogues

Assay Compound Series Observation
DPPH Radical Scavenging 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives Excellent radical scavenging activity comparable to ascorbic acid. nih.gov
Nitric Oxide Radical Scavenging 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives Excellent radical scavenging activity. nih.gov
Superoxide Radical Scavenging 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives Excellent radical scavenging activity. nih.gov
ROS Production Inhibition Pyrazole hydrazones and amides Inhibition of ROS production in fMLP-activated neutrophils. mdpi.com

This table summarizes findings from studies on various pyrazole analogues.

Enzyme Inhibition Studies (e.g., Cytochrome P450 CYP121A1, Lipoxygenase, Phosphodiesterase)

Analogues of this compound have been investigated for their inhibitory effects on various enzymes, indicating their potential as therapeutic agents for a range of conditions.

Cytochrome P450 CYP121A1 Inhibition:

A significant area of research has been the inhibition of Cytochrome P450 CYP121A1, an essential enzyme for the viability of Mycobacterium tuberculosis. A study on novel aryl-substituted pyrazoles as small molecule inhibitors of CYP121A1 included a compound structurally related to this compound. Specifically, a 4-((1H-Imidazol-1-yl)methyl)-3-(4-iodophenyl)-1-phenyl-1H-pyrazole was synthesized and evaluated. While the direct inhibitory data for this specific iodo-derivative was not detailed in the provided abstracts, the study highlighted that a series of imidazole derivatives showed high affinity for CYP121A1, with KD values in the low micromolar range. This suggests that the (4-iodophenyl)pyrazole scaffold is a promising starting point for the development of novel anti-tuberculosis agents.

Lipoxygenase Inhibition:

Pyrazole derivatives have also been explored as lipoxygenase (LOX) inhibitors, which are key enzymes in the inflammatory pathway. nih.gov A study on thymol–pyrazole hybrids identified them as dual COX-2/5-LOX inhibitors. nih.gov Several of the synthesized compounds displayed potent in vitro inhibitory activity against 5-LOX, with some being more active than the reference compound quercetin. nih.gov Another study on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also reported significant 15-lipoxygenase (15-LOX) inhibition activity. nih.gov These findings indicate the potential of the pyrazole core in designing novel anti-inflammatory agents targeting the lipoxygenase pathway.

Phosphodiesterase Inhibition:

The pyrazole scaffold has been utilized in the discovery of potent phosphodiesterase (PDE) inhibitors. lbl.gov PDEs are a family of enzymes that regulate cellular levels of cyclic nucleotides, and their inhibition has therapeutic applications in various diseases, including inflammatory conditions and cardiovascular disorders. lbl.gov Research on pyrazole derivatives has led to the identification of potent PDE4 inhibitors. lbl.gov A scaffold-based drug design approach successfully optimized a pyrazole carboxylic ester scaffold into a potent PDE4D inhibitor with an IC50 of 0.021 µM. lbl.gov Furthermore, new sildenafil (B151) analogues incorporating a pyrazolo[4,3-d]pyrimidin-7-one core have shown potent PDE5 inhibitory activities, with some derivatives being more potent than sildenafil itself. nih.gov

Table 3: Enzyme Inhibitory Activity of Pyrazole Analogues

Enzyme Target Compound Class Key Findings
Cytochrome P450 CYP121A1 Aryl substituted pyrazoles Imidazole derivatives show high binding affinity (low µM KD values).
5-Lipoxygenase (5-LOX) Thymol–pyrazole hybrids Potent in vitro inhibition, higher than quercetin. nih.gov
15-Lipoxygenase (15-LOX) 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives Significant inhibitory activity. nih.gov
Phosphodiesterase 4 (PDE4) Pyrazole carboxylic esters Optimized inhibitor with IC50 of 0.021 µM. lbl.gov
Phosphodiesterase 5 (PDE5) Pyrazolo[4,3-d]pyrimidin-7-ones Derivatives more potent than sildenafil. nih.gov

This table summarizes findings from various studies on pyrazole analogues.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The structure-activity relationship (SAR) studies of pyrazole derivatives provide valuable insights for the design of more potent and selective inhibitors for various biological targets.

For α-glucosidase inhibition , SAR studies on acyl pyrazole sulfonamides revealed that the nature and position of substituents on the phenyl ring attached to the acyl group are crucial for activity. frontiersin.org A para-chloro substitution on the phenyl ring resulted in the most potent compound in the series, suggesting that electron-withdrawing groups at this position might enhance inhibitory activity. frontiersin.org

In the context of enzyme inhibition , SAR studies on pyrazole-based inhibitors of meprin α and β showed that substitutions on the phenyl rings of a 3,5-diphenylpyrazole (B73989) scaffold significantly impact activity. nih.gov For instance, the introduction of a benzyl (B1604629) group at one of the phenyl positions led to a decrease in inhibitory activity against meprin α. nih.gov For phosphodiesterase inhibitors , the substitution pattern on the pyrazole ring and associated phenyl rings is critical. In the development of PDE4 inhibitors, modifications at three different sites of a pyrazole carboxylic ester scaffold led to a 4,000-fold increase in potency. lbl.gov Specifically for PDE5 inhibitors based on a pyrazolo[4,3-d]pyrimidin-7-one core, the length and branching of an N-acylamido group on the phenyl ring influenced the inhibitory activity, with a linear butyrylamido group showing the highest potency. nih.gov

The collective SAR data from various studies on pyrazole analogues suggest that the biological activity of compounds like this compound can be finely tuned by modifying the substituents on both the pyrazole and the benzyl moieties. The presence of the iodine atom at the para position of the benzyl group likely influences the compound's lipophilicity and potential for halogen bonding, which could be critical for its interaction with biological targets. Further SAR studies focusing specifically on the 1-benzyl-1H-pyrazole scaffold are warranted to elucidate the precise structural requirements for optimal activity in different therapeutic areas.

Applications of 1 4 Iodobenzyl 1h Pyrazole in Advanced Materials and Other Fields

Potential in Agrochemical and Pesticide Development

The pyrazole (B372694) nucleus is a well-established scaffold in the agrochemical industry, found in numerous commercial pesticides. royal-chem.comresearchgate.net Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. chemimpex.comchemimpex.commdpi.com The inclusion of an iodine atom, as seen in 1-(4-Iodobenzyl)-1H-pyrazole, can enhance biological activity, making it a candidate for exploration in crop protection. chemimpex.comchemimpex.com

Research into pyrazole-containing compounds has led to the development of highly effective fungicides. For instance, pyraclostrobin, a commercial fungicide, features a pyrazole ring and is used to control a broad spectrum of major plant pathogens. researchgate.netnih.gov The mechanism of action for many pyrazole-based fungicides involves the inhibition of mitochondrial respiration in fungi, which reduces the availability of ATP and ultimately leads to cell death. nih.gov

The potential of this compound in this field is inferred from the demonstrated efficacy of structurally related compounds. Studies on various pyrazole derivatives have shown significant inhibition rates against damaging agricultural fungi.

Table 1: Examples of Fungicidal Activity in Pyrazole Derivatives

Fungal Pathogen Example Pyrazole Compound Class Observed Efficacy Reference
Gaeumannomyces graminis var. tritici (Take-all of wheat) Pyrazoles with 1,2,3,4-tetrahydroquinoline Inhibition rates above 90% at 50 µg/mL. researchgate.net researchgate.net
Valsa mali Pyrazoles with 1,2,3,4-tetrahydroquinoline Obvious fungicidal activities at 50 µg/mL. researchgate.net researchgate.net
Sclerotinia sclerotiorum Pyrazoles with 1,2,3,4-tetrahydroquinoline Obvious fungicidal activities at 50 µg/mL. researchgate.net researchgate.net

Given these precedents, this compound is a promising candidate for synthesis and screening programs aimed at discovering new agrochemicals. Its structure combines the proven pyrazole core with a halogenated benzyl (B1604629) group, a combination often explored for enhanced bioactivity.

Contributions to Coordination Chemistry and Ligand Design

In the realm of coordination chemistry, pyrazole and its derivatives are highly valued as ligands due to their versatile binding capabilities. researchgate.net The pyrazole ring contains two nitrogen atoms, one of which is a basic sp2-hybridized nitrogen that can readily donate its lone pair of electrons to a metal center, making it an excellent N-donor ligand. royal-chem.com This allows pyrazoles to form stable complexes with a wide variety of transition metals. nih.gov

The coordination modes of pyrazole-based ligands can be diverse, including acting as monodentate, bridging, or chelating agents, which in turn allows for the construction of coordination compounds with varied topologies and nuclearities, from simple mononuclear complexes to complex polynuclear structures and coordination polymers. researchgate.net

The this compound molecule can function as a classic N-donor ligand through its un-substituted pyrazole nitrogen. Furthermore, the presence of the 4-iodobenzyl group offers additional possibilities for designing complex molecular architectures:

Steric Influence: The bulky benzyl group can influence the steric environment around the metal center, affecting the geometry and coordination number of the resulting complex.

Secondary Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction that can be exploited to guide the self-assembly of supramolecular structures in the solid state.

Functionalization: The benzyl ring provides a site for further chemical modification, allowing for the tuning of the ligand's electronic and steric properties.

Table 2: Coordination Characteristics of Pyrazole-Based Ligands

Feature Description Significance in Coordination Chemistry Reference
Binding Site sp2-hybridized nitrogen atom on the pyrazole ring. Acts as a strong N-donor to form complexes with metal ions. royal-chem.comresearchgate.net
Coordination Modes Monodentate, bridging, chelating (with functionalization). Enables the formation of diverse structures (monomers, polymers). researchgate.net researchgate.net
Supramolecular Assembly Can form hydrogen bonds (N-H---N) in 1H-pyrazoles. Directs crystal packing and the formation of extended networks. researchgate.netnih.gov researchgate.netnih.gov

| Substituent Effects | Attached groups (like 4-iodobenzyl) alter steric and electronic properties. | Allows for fine-tuning of the properties of the resulting metal complexes. | nih.gov |

The use of pyrazole-derived ligands has led to the creation of materials with interesting properties, such as permanent porosity and high thermal stability, making them relevant for applications in gas storage and catalysis. nih.gov

Explorations in Optoelectronic Materials and Photophysical Properties

Pyrazole derivatives are increasingly being explored for their potential in optoelectronic applications. researchgate.net The pyrazole ring is an electron-rich aromatic system that can be incorporated into larger conjugated molecules to create fluorescent materials. researchgate.net These materials are of interest for use in devices such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.

The photophysical properties of pyrazole-containing molecules can be tuned by chemical modification. For example, fusing the pyrazole ring with other aromatic systems, such as in 1H-pyrazolo[3,4-b]quinolines, can lead to compounds with strong blue fluorescence. mdpi.com The synthesis of pyrazole-indole hybrids has also yielded new fluorescent materials. researchgate.net

For this compound, the key structural features relevant to its potential photophysical properties are the pyrazole ring and the iodobenzyl group.

Fluorophore Core: The pyrazole ring can act as part of a chromophore, the light-absorbing and emitting part of the molecule.

Heavy Atom Effect: The presence of the iodine atom is particularly significant. Iodine, being a heavy atom, can promote intersystem crossing—a process where the molecule transitions from an excited singlet state to an excited triplet state. This "heavy atom effect" can quench fluorescence but may enhance phosphorescence, a phenomenon that is useful for certain types of OLEDs and sensors.

Table 3: Potential Photophysical Roles of Structural Moieties in this compound

Structural Moiety Potential Role in Photophysics Rationale Reference
Pyrazole Ring Component of the core chromophore. Electron-rich aromatic system capable of π-π* transitions. researchgate.net
Benzyl Group Extends π-conjugation; can be functionalized. Modifies absorption and emission wavelengths. researchgate.net

| Iodine Atom | Induces the "heavy atom effect". | Promotes intersystem crossing, potentially leading to phosphorescence. | N/A |

While specific photophysical data for this compound is not widely reported, the foundational chemistry of pyrazoles suggests that it and related structures are promising candidates for investigation in the field of optoelectronic materials. researchgate.net

Other Emerging Technological Applications

Beyond the specific areas detailed above, the versatility of the pyrazole scaffold lends this compound to other emerging technological fields.

Advanced Polymers and Coatings: Pyrazole derivatives are utilized in material science for the development of novel polymers and coatings. chemimpex.comchemimpex.com The incorporation of this compound into a polymer backbone could impart specific properties such as improved thermal stability or modified refractive index.

Catalysis: Pyrazole-based ligands are used to synthesize metal complexes that can act as catalysts in a variety of organic transformations. mdpi.com The specific electronic and steric environment provided by the this compound ligand could lead to catalysts with novel reactivity or selectivity.

Biochemical Research Tools: Given the wide range of biological activities exhibited by pyrazoles, they are often used as tool compounds in biochemical research, for example, in studies of enzyme inhibition. chemimpex.com The this compound molecule could serve as a fragment or starting point for developing specific molecular probes to investigate biological pathways.

Precursor for Functional Materials: The iodine atom on the benzyl ring is a versatile functional handle. It can be readily transformed into other functional groups via well-known reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. This allows this compound to serve as a key intermediate for the synthesis of more complex, functional molecules for a wide array of applications.

The continued exploration of pyrazole chemistry is expected to uncover new and innovative applications for compounds like this compound.

Conclusion and Future Research Perspectives for 1 4 Iodobenzyl 1h Pyrazole

Synthesis of Novel Structural Analogues with Enhanced Bioactivity

A primary future direction is the rational design and synthesis of novel structural analogues of 1-(4-Iodobenzyl)-1H-pyrazole to establish a comprehensive Structure-Activity Relationship (SAR) profile. nih.gov The metabolic stability and versatility of the pyrazole (B372694) ring make it an excellent starting point for creating diverse chemical libraries. nih.govias.ac.in Key synthetic strategies would involve modifications at several positions on the parent molecule.

Modification of the Pyrazole Ring: Introducing various substituents (e.g., alkyl, aryl, halogen, nitro groups) at the C3, C4, and C5 positions of the pyrazole core can significantly influence the compound's electronic properties, steric profile, and ability to interact with biological targets. nih.gov

Alteration of the Benzyl (B1604629) Moiety: The 4-iodo substituent on the benzyl ring is a key feature. Analogues could be synthesized by replacing the iodine with other halogens (F, Cl, Br) or with electron-donating or electron-withdrawing groups to modulate the molecule's pharmacokinetic properties.

Bioisosteric Replacement: The pyrazole core itself could be replaced with other five-membered heterocycles to explore how different ring systems impact biological activity. nih.gov Similarly, the benzyl group could be substituted with other aromatic or heteroaromatic systems.

These synthetic efforts would aim to create a library of compounds with systematically varied structures, providing a foundation for identifying derivatives with superior potency, selectivity, and improved drug-like properties.

Table 1: Proposed Structural Modifications for Analogue Synthesis

Modification Site Proposed Substituents Rationale for Modification
Pyrazole Ring (C3, C4, C5) -CH₃, -CF₃, -NO₂, -NH₂, Phenyl To explore steric and electronic effects on target binding and bioactivity. nih.gov
Benzyl Ring (Position 4) -F, -Cl, -Br, -OCH₃, -CN To modulate lipophilicity, metabolic stability, and pharmacokinetic profile.
Benzyl Ring (Other Positions) Introduction of substituents at positions 2, 3, 5, 6 To investigate the impact of substitution patterns on conformational flexibility and target engagement.

| Linker | Replacement of the methylene (B1212753) (-CH₂-) bridge | To alter the spatial orientation between the pyrazole and phenyl rings. |

Advanced Pharmacological Profiling and In Vivo Efficacy Studies

Once novel analogues are synthesized, they must undergo extensive pharmacological profiling to identify their biological activities. nih.gov Given the broad spectrum of activities reported for pyrazole derivatives, a multi-tiered screening approach would be most efficient. nih.govmdpi.com

Initial in vitro screening could include:

Anticancer Activity: Evaluation against a panel of human cancer cell lines (e.g., breast, lung, colon) to determine cytotoxicity and antiproliferative effects. nih.govmdpi.com

Anti-inflammatory Activity: Assays to measure the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines (e.g., TNF-α, IL-6). nih.govjst.go.jp

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to identify potential anti-infective properties. researchgate.netmdpi.com

Promising candidates from in vitro studies would then advance to in vivo efficacy studies using established animal models. For example, anti-inflammatory potential could be assessed using the carrageenan-induced rat paw edema model. nih.gov The biopharmaceutical properties of lead compounds, such as solubility, permeability, and metabolic stability, would also be thoroughly investigated to ensure they are suitable for further development. nih.govmdpi.com

Table 2: Hypothetical Pharmacological Screening Cascade

Screening Stage Assays and Models Endpoints to Measure
Primary In Vitro Screening Cytotoxicity assays (e.g., MTT) on NCI-60 cell line panel IC₅₀ values, Growth Inhibition (GI₅₀)
COX-1/COX-2 inhibition assays Selective inhibition profiles
Antibacterial/antifungal MIC determination Minimum Inhibitory Concentration (MIC)
Secondary In Vitro Screening Apoptosis assays (e.g., Annexin V) Induction of programmed cell death
Cytokine release assays (e.g., ELISA) Inhibition of TNF-α, IL-6
In Vivo Efficacy Studies Carrageenan-induced paw edema in rats Reduction in inflammation
Xenograft models for cancer Tumor growth inhibition

| Biopharmaceutical Profiling | Solubility, permeability (e.g., PAMPA), metabolic stability assays | BCS classification, pharmacokinetic parameters |

Deeper Mechanistic Elucidation of Biological Actions

For the most promising analogues, elucidating the precise mechanism of action is a critical step. nih.gov This involves identifying the specific molecular targets and signaling pathways through which the compound exerts its biological effect. Techniques for mechanistic studies include:

Molecular Docking and Simulation: Computational studies can predict the binding modes of the compounds with known protein targets, such as kinases, cyclooxygenases, or microbial enzymes, providing insights into potential mechanisms. nih.gov

Enzyme Inhibition Assays: Direct testing against a panel of purified enzymes can confirm whether the compound acts as an inhibitor and determine its potency and selectivity. rsc.org

Cell-Based Pathway Analysis: Techniques like Western blotting or reporter gene assays can be used to investigate how the compound affects specific cellular signaling pathways involved in processes like proliferation, inflammation, or apoptosis. nih.gov

Understanding the mechanism of action is crucial for optimizing the lead compound and predicting potential off-target effects. For instance, many pyrazole-containing drugs are known to be kinase inhibitors, a class of enzymes frequently implicated in cancer. nih.gov

Exploration of New Application Domains beyond Medicinal Chemistry

While the primary focus is often medicinal, the unique chemical properties of pyrazole derivatives suggest their utility in other domains. nih.govuobasrah.edu.iq Future research should explore the potential of this compound and its analogues in:

Agrochemicals: Many commercial fungicides and insecticides are based on the pyrazole scaffold. wikipedia.org Novel derivatives could be screened for activity against agricultural pests and pathogens. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in several commercial fungicides. wikipedia.org

Materials Science: The pyrazole structure can act as a ligand for metal catalysts or as a building block for fluorescent materials and organic light-emitting diodes (OLEDs). The iodobenzyl group provides a convenient handle for cross-coupling reactions to build more complex materials.

Chemical Probes: Derivatives could be developed as selective probes for biological imaging or for identifying and validating new drug targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Modern drug discovery can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can be applied at multiple stages of the research and development process for this compound derivatives.

De Novo Design: AI algorithms can generate novel molecular structures based on the pyrazole scaffold that are predicted to have high binding affinity for a specific biological target.

Virtual Screening: ML models can rapidly screen vast virtual libraries of pyrazole analogues to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like profiles early in the discovery process and reducing the likelihood of late-stage failures. mdpi.com

By leveraging these advanced computational approaches, researchers can explore the chemical space around this compound more efficiently, leading to the faster identification of potent and selective drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Iodobenzyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via cyclocondensation or hydrazine-based cyclization. For example, hydrazine derivatives (e.g., 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine) react with diketones (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under nitrogen, followed by column chromatography for purification . Yield optimization often requires controlled reflux times (e.g., 7–12 hours) and inert atmospheres to prevent oxidation. Purity is confirmed via NMR and X-ray crystallography .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and dihedral angles (e.g., pyrazole ring dihedral angles of 16.83°–51.68° with substituent rings ). Complementarily, 1^1H/13^{13}C NMR and IR spectroscopy validate functional groups. For example, 19^{19}F NMR in DMSO-d6_6 resolves fluorine environments in analogues .

Q. What are the primary challenges in detecting and characterizing by-products during synthesis?

  • Methodology : By-products often arise from incomplete cyclization or regioselectivity issues. Advanced techniques like HPLC-MS or GC-MS are used for detection. For instance, overlapping signals in NMR (e.g., aromatic protons) may require 2D-COSY or HSQC experiments to resolve ambiguities .

Advanced Research Questions

Q. How can regioselectivity in pyrazole functionalization be controlled during synthesis?

  • Methodology : Regioselective synthesis is achieved using directing groups or optimized catalysts. For example, N-Tosylhydrazones enable regioselective formation of 1H-pyrazole-4-ones under specific conditions (e.g., POCl3_3 at 120°C) . Computational tools (DFT) predict reactive sites, guiding substituent placement .

Q. What computational strategies are employed to predict the biological activity of this compound derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., iodine’s electronegativity, benzyl group hydrophobicity) with bioactivity. For analogues, docking into Mycobacterium tuberculosis enzyme active sites (e.g., enoyl-ACP reductase) predicts antimycobacterial potential .

Q. How do crystal packing and intermolecular interactions affect the compound’s physicochemical properties?

  • Methodology : SCXRD reveals hydrogen bonds (e.g., O–H···N in hydroxyphenyl derivatives) and π-π stacking, influencing solubility and stability. For example, dihedral angles >45° between pyrazole and aryl rings reduce crystallinity, requiring solvent optimization during recrystallization .

Data Contradictions and Resolution

Q. How can discrepancies in reported NMR chemical shifts for pyrazole derivatives be resolved?

  • Analysis : Variations arise from solvent effects (DMSO vs. CDCl3_3), concentration, or tautomerism. Standardized protocols (e.g., deuterated solvents, 500+ MHz instruments) minimize errors. Referencing internal standards (e.g., TMS) and cross-validating with SCXRD data (e.g., bond lengths) resolve conflicts .

Q. Why do synthetic yields vary significantly across studies despite similar methodologies?

  • Analysis : Subtle differences in reaction conditions (e.g., nitrogen purity, humidity) impact hydrazine stability. For example, trace moisture during cyclocondensation hydrolyzes intermediates, reducing yields. Reproducibility requires strict anhydrous conditions and real-time monitoring via TLC .

Methodological Tables

Parameter Typical Conditions Impact on Outcome Reference
Reaction SolventEthanol, DMF, or acetic acidPolar aprotic solvents enhance cyclization rates
Reflux Time7–12 hoursLonger times improve yield but risk decomposition
Purification MethodColumn chromatography (SiO2_2)Gradient elution (hexane:EtOAc) isolates regioisomers
Crystallization SolventDichloromethane or ethanolHigh volatility solvents yield smaller, purer crystals

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.